4-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine
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Overview
Description
4-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine is a complex organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine typically involves multi-step organic reactions. The starting materials often include dibenzo[b,f][1,4]dioxepin derivatives and morpholine. The reaction conditions may involve:
Catalysts: Commonly used catalysts include Lewis acids such as AlCl3 or BF3.
Solvents: Organic solvents like dichloromethane or toluene are frequently used.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening are employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, morpholine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are often investigated for their effects on cellular pathways and metabolic processes.
Medicine
Medicinally, compounds like 4-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, infections, and neurological disorders.
Industry
Industrially, these compounds are used in the production of polymers, resins, and coatings. They contribute to the development of materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to changes in cellular functions and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]dioxepin derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Morpholine derivatives: Compounds with a morpholine ring are often studied for their diverse biological activities.
Uniqueness
What sets 4-((3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine apart is its unique combination of the dibenzo[b,f][1,4]dioxepin and morpholine moieties. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84646-80-0 |
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Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaen-4-ylmethyl)morpholine |
InChI |
InChI=1S/C20H21NO4/c1-3-7-16-14(5-1)19-20(15-6-2-4-8-17(15)23-16)25-18(24-19)13-21-9-11-22-12-10-21/h1-8,18-20H,9-13H2 |
InChI Key |
NILQOMZGDBGRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2OC3C(O2)C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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